molecular formula C24H16ClFN4O B12013964 6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12013964
M. Wt: 430.9 g/mol
InChI Key: YJBQGLCXKUHLRD-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the chemo- and regioselective defluorinative annulation of trifluoromethyl alkenes with pyrazolones . This reaction is carried out under mild conditions and features a broad substrate scope, making it suitable for gram-scale production.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of catalytic processes and continuous flow reactors to streamline the synthesis and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H16ClFN4O

Molecular Weight

430.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16ClFN4O/c25-15-11-9-14(10-12-15)23-20-21(17-6-2-4-8-19(17)31-23)29-24-27-13-28-30(24)22(20)16-5-1-3-7-18(16)26/h1-13,22-23H,(H,27,28,29)

InChI Key

YJBQGLCXKUHLRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)Cl)NC6=NC=NN26)F

Origin of Product

United States

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